molecular formula C23H32O6 B1154482 17-phenoxy trinor Prostaglandin F2α

17-phenoxy trinor Prostaglandin F2α

Cat. No.: B1154482
M. Wt: 404.5
InChI Key: UUTUTDVOWPRLDV-GESHSCTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-phenoxy trinor prostaglandin F2α (17-phenoxy trinor PGF2α) is a novel analog of PGF2α. A similar analog, 16-phenoxy tetranor PGF2α, binds to the FP receptor on luteal cells with much greater affinity (440%) than PGF2α. There are no published reports on the biological activity of 17-phenoxy trinor PGF2α.

Properties

Molecular Formula

C23H32O6

Molecular Weight

404.5

InChI

InChI=1S/C23H32O6/c24-17(14-15-29-18-8-4-3-5-9-18)12-13-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,12-13,17,19-22,24-26H,2,7,10-11,14-16H2,(H,27,28)/b6-1-,13-12+/t17-,19-,20-,21+,22-/m1/s1

InChI Key

UUTUTDVOWPRLDV-GESHSCTDSA-N

SMILES

OC(=O)CCC/C=CC[C@H]1[C@@H](O)C[C@@H](O)[C@@H]1C=C[C@@H](O)CCOc1ccccc1

Synonyms

17-phenoxy trinor PGF2α

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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